Cas no 65270-05-5 (4-Amino-N-ethyl-N-phenylbenzamide)

4-Amino-N-ethyl-N-phenylbenzamide is a benzamide derivative with applications in organic synthesis and pharmaceutical research. Its structure features an amino group at the para position of the benzene ring, along with ethyl and phenyl substituents on the amide nitrogen, offering versatility in chemical modifications. This compound serves as a valuable intermediate in the development of dyes, agrochemicals, and bioactive molecules. Its well-defined aromatic and amide functionalities enable selective reactivity, making it useful for coupling reactions and heterocycle formation. High purity grades ensure consistent performance in research and industrial processes. Proper handling and storage under inert conditions are recommended to maintain stability.
4-Amino-N-ethyl-N-phenylbenzamide structure
65270-05-5 structure
Product Name:4-Amino-N-ethyl-N-phenylbenzamide
CAS No:65270-05-5
MF:C15H16N2O
MW:240.300343513489
CID:401609
PubChem ID:577841
Update Time:2025-10-28

4-Amino-N-ethyl-N-phenylbenzamide Chemical and Physical Properties

Names and Identifiers

    • 4-Amino-N-ethyl-N-phenylbenzamide
    • Benzamide, 4-amino-N-ethyl-N-phenyl-
    • SCHEMBL7375547
    • CS-0317415
    • Z240086804
    • 65270-05-5
    • CQVXDHAQPYPAEU-UHFFFAOYSA-N
    • MFCD00504351
    • BS-38348
    • 4-Amino-N-ethyl-N-phenylbenzamide #
    • BB 0255270
    • AKOS000143189
    • DTXSID30342026
    • STL068759
    • AG-205/32402043
    • MDL: MFCD00504351
    • Inchi: 1S/C15H16N2O/c1-2-17(14-6-4-3-5-7-14)15(18)12-8-10-13(16)11-9-12/h3-11H,2,16H2,1H3
    • InChI Key: CQVXDHAQPYPAEU-UHFFFAOYSA-N
    • SMILES: O=C(C1C=CC(=CC=1)N)N(C1C=CC=CC=1)CC

Computed Properties

  • Exact Mass: 240.12638
  • Monoisotopic Mass: 240.126
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 4
  • Complexity: 266
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 46.3Ų

Experimental Properties

  • Density: 1.168
  • Boiling Point: 428.6°C at 760 mmHg
  • Flash Point: 213°C
  • Refractive Index: 1.643
  • PSA: 46.33

4-Amino-N-ethyl-N-phenylbenzamide Pricemore >>

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